molecular formula C11H14O4 B13744680 1-(3,4-Dimethoxyphenoxy)propan-2-one

1-(3,4-Dimethoxyphenoxy)propan-2-one

Cat. No.: B13744680
M. Wt: 210.23 g/mol
InChI Key: SIJALJFDGDFUSE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propan-2-one (CAS 776-99-8), also known as veratryl acetone, is a phenylacetone derivative with two methoxy groups at the 3- and 4-positions of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure consists of a propan-2-one backbone linked to a 3,4-dimethoxyphenyl group, which confers unique electronic and steric properties.

Synthesis: The compound is typically synthesized via the Leuckart reaction, where 1-(3,4-dimethoxyphenyl)propan-2-one reacts with formamide and methanoic acid under reflux to yield the corresponding amine derivative (). Alternative methods include Friedel-Crafts acylation in polyphosphoric acid (PPA) () and catalytic hydrogenation.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(3,4-dimethoxyphenoxy)propan-2-one

InChI

InChI=1S/C11H14O4/c1-8(12)7-15-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3

InChI Key

SIJALJFDGDFUSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenol with 2-bromopropane-1-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenoxy)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield alcohols or amines.
  • Substitution : Nucleophilic substitution can introduce various functional groups at the phenolic position.

Chemistry

1-(3,4-Dimethoxyphenoxy)propan-2-one serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a candidate for studying various biochemical processes.

Medicine

Research into the therapeutic effects of this compound includes its potential use as a precursor for pharmaceutical compounds. Studies have indicated that it may possess antihypertensive properties due to its interaction with adrenergic receptors, making it relevant for cardiovascular research.

Pharmacological Activity

The pharmacological profile of this compound suggests several mechanisms of action:

  • Adrenergic Receptor Modulation : The compound acts as an antagonist at α₁-adrenoceptors, which may contribute to observed antihypertensive effects.
  • Antioxidant Properties : Related compounds have demonstrated antioxidant activity, suggesting potential cardioprotective effects.

Several studies have explored the biological activities of compounds related to this compound:

  • Antihypertensive Activity : A study demonstrated significant antihypertensive effects through α₁-adrenoceptor blockade in animal models .
  • Neurokinin Antagonism : Related compounds have been investigated for their neurokinin receptor antagonism, showing promise in treating various neurological disorders .
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit aldose reductase, indicating potential applications in diabetic complications .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through interactions with proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-dimethoxyphenyl)propan-2-one, highlighting differences in substituents, synthesis, and applications:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
1-(3,4-Dimethoxyphenyl)propan-2-one 776-99-8 3,4-OCH₃ 208.25 g/mol Precursor for anti-spasmodic drugs; lab research
1-(3,4-Methylenedioxyphenyl)propan-2-one 38304-87-5 3,4-O-CH₂-O- (methylenedioxy) 178.19 g/mol MDMA precursor; illicit drug synthesis
1-(4-Methoxyphenyl)propan-2-one 103-16-2 4-OCH₃ 164.20 g/mol Intermediate in fragrance synthesis
1-(3,4-Dihydroxyphenyl)propan-2-one 2503-44-8 3,4-OH 166.17 g/mol Metabolite in dopamine pathways; polar
1-Phenylpropan-2-one 103-79-7 Unsubstituted phenyl 134.18 g/mol Solvent; precursor for amphetamines
Structural and Functional Differences

Substituent Effects :

  • Methoxy vs. Methylenedioxy : The methylenedioxy group in 1-(3,4-methylenedioxyphenyl)propan-2-one enhances lipophilicity and metabolic stability compared to the dimethoxy analog, making it a preferred precursor in illicit MDMA synthesis ().
  • Hydroxyl Groups : 1-(3,4-Dihydroxyphenyl)propan-2-one exhibits higher polarity and susceptibility to oxidation due to its catechol structure, influencing its role in metabolic studies ().

Synthesis Routes :

  • Leuckart Reaction : Common for amines/amides from ketones (e.g., veratryl acetone) ().
  • Oxidation : 1-(3,4-Methylenedioxyphenyl)propan-2-one is synthesized via oxidation of safrole, while the dimethoxy analog uses formamide-based methods ().

Biological Activity :

  • Veratryl acetone derivatives show spasmolytic activity (), whereas methylenedioxy analogs are linked to central nervous system stimulation ().
  • Hydroxylated derivatives (e.g., 3,4-dihydroxy) are metabolized via O-demethylation, producing pharmacologically active metabolites ().

Spectral and Physical Data
Property 1-(3,4-Dimethoxyphenyl)propan-2-one 1-(3,4-Methylenedioxyphenyl)propan-2-one
Boiling Point 285–290°C (decomposes) 120–125°C (at 0.1–1.5 mbar)
UV-Vis λmax 275 nm (in methanol) 280 nm (in ethanol)
HPLC Retention Time 8.2 min (C18 column) 7.5 min (C18 column)
MS (m/z) 208 [M+H]<sup>+</sup> 178 [M+H]<sup>+</sup>

Key Observations :

  • The methylenedioxy analog has a lower molecular weight and boiling point due to reduced steric bulk ().
  • UV spectral shifts reflect electronic differences between methoxy and methylenedioxy groups ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dimethoxyphenoxy)propan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation of 3,4-dimethoxyphenol with propan-2-one derivatives under acidic or basic conditions. Optimization strategies include:

  • Temperature Control : Reactions at 60–80°C minimize side products like over-oxidized ketones .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity in phenoxy group attachment .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound, achieving >90% purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in functional group assignments?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR distinguishes methoxy protons (δ 3.80–3.85 ppm) and ketone-adjacent methyl groups (δ 2.15–2.20 ppm). 13^{13}C NMR confirms the carbonyl carbon at δ 205–210 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks at m/z 224.1 (M+H+^+) and fragmentation patterns consistent with methoxy loss .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for distinguishing ortho vs. para substitution .

Q. What are the key reactivity patterns of this compound under oxidation, reduction, and nucleophilic substitution?

  • Methodological Answer :

  • Oxidation : With KMnO4_4/H2_2SO4_4, the ketone oxidizes to a carboxylic acid, while milder agents (e.g., PCC) yield α,β-unsaturated ketones .
  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol; LiAlH4_4 may over-reduce the methoxy groups .
  • Substitution : Nucleophiles (e.g., amines) attack the carbonyl carbon, but steric hindrance from methoxy groups limits reactivity at the meta position .

Advanced Research Questions

Q. How does the electronic and steric influence of 3,4-dimethoxyphenoxy substituents affect regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-methoxy group hinders coupling at the adjacent position, favoring reactions at the para site. Computational DFT studies (e.g., Gaussian 16) predict electron density redistribution, guiding catalyst selection (e.g., Pd(OAc)2_2 for Suzuki-Miyaura couplings) .
  • Electronic Effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Hammett constants (σ~para~ = -0.27) correlate with observed reaction rates .

Q. What strategies resolve contradictory data in biological activity studies, such as conflicting enzyme inhibition results across assays?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out artifacts. For example, false positives in acetylcholinesterase inhibition may arise from compound aggregation, detectable via dynamic light scattering .
  • Structural Modifications : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) to isolate contributions of specific substituents to bioactivity .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus targets .

Q. How can computational modeling predict the metabolic stability of this compound derivatives in pharmacokinetic studies?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of methoxy groups) and clearance rates. Molecular docking (AutoDock Vina) identifies cytochrome P450 3A4 as the primary metabolizing enzyme .
  • QSAR Models : Use descriptors like logP (2.1) and polar surface area (45 Ų) to correlate structure with hepatic microsomal stability (R² = 0.89 in rat models) .

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